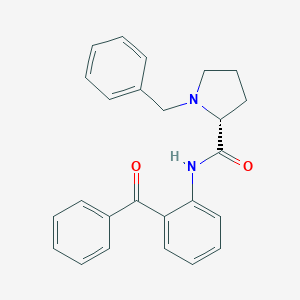

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSABLMEYFYEHS-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359671 | |

| Record name | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105024-93-9 | |

| Record name | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105024939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-N-(2-BENZOYLPHENYL)-1-BENZYLPYRROLIDINE-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35H593W95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Introduction: A Keystone Chiral Auxiliary

This compound is a sophisticated chiral molecule of significant interest in medicinal chemistry and asymmetric synthesis.[1][2] Its structural rigidity and defined stereochemistry, derived from the natural amino acid (R)-proline, make it an invaluable chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to bias the stereochemical outcome of a reaction, and are subsequently removed. This target molecule, often referred to as (R)-BPB, is particularly renowned for its application in the stereoselective synthesis of non-proteinogenic amino acids, which are critical building blocks for novel pharmaceuticals.[3][4]

This guide provides a comprehensive overview of the synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. The synthesis is conceptually straightforward, involving two primary transformations: the N-alkylation of (R)-proline and the subsequent amide bond formation with 2-aminobenzophenone. However, the practical execution, particularly the amide coupling step, presents unique challenges due to the steric hindrance and low nucleophilicity of the aniline nitrogen in 2-aminobenzophenone.[5]

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The primary disconnection is at the amide bond, yielding a proline-derived carboxylic acid and an aromatic amine. A second disconnection at the pyrrolidine nitrogen reveals the two principal starting materials: (R)-proline and benzyl bromide, alongside 2-aminobenzophenone.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanistic Insights

The synthesis is executed in a two-step sequence that builds upon the retrosynthetic blueprint.

Step 1: Synthesis of (R)-1-Benzylpyrrolidine-2-carboxylic acid ((R)-N-Benzylproline)

The initial step involves the nucleophilic substitution of a benzyl halide with the secondary amine of (R)-proline. This N-alkylation reaction is typically performed under basic conditions to deprotonate the carboxylic acid and the amine, enhancing the nucleophilicity of the nitrogen atom.

Causality of Experimental Choices:

-

Base (Potassium Hydroxide): A strong base like KOH is used to deprotonate both the carboxylic acid and the secondary amine of proline. This serves a dual purpose: it prevents the amine from being protonated and rendered non-nucleophilic, and it increases the solubility of the proline salt in the reaction medium.

-

Solvent (Isopropanol): Isopropanol is a suitable polar protic solvent that can dissolve the proline salt and the benzyl halide, facilitating the reaction.

-

Temperature (40°C): Moderate heating is applied to increase the reaction rate without promoting significant side reactions or degradation.[6]

Caption: Key steps in the amide coupling reaction.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the chemical literature and patents. [6][7]Researchers should conduct their own risk assessments before proceeding.

Protocol 1: Synthesis of (R)-N-Benzylproline

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| (R)-Proline | 1.0 | 115.13 | 10.0 g |

| Potassium Hydroxide (KOH) | 3.0 | 56.11 | 14.6 g |

| Benzyl Bromide | 1.2 | 171.04 | 17.8 g |

| Isopropanol | - | - | 200 mL |

| 6 M Hydrochloric Acid (HCl) | - | - | As needed |

| Chloroform | - | - | 150 mL |

Procedure:

-

To a 500 mL round-bottom flask, add (R)-proline (10.0 g) and isopropanol (200 mL).

-

Add potassium hydroxide (14.6 g) to the suspension and stir the mixture at 40°C until a clear solution is obtained.

-

Add benzyl bromide (17.8 g) dropwise to the solution while maintaining the temperature at 40°C.

-

Stir the reaction mixture at 40°C for 6-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Carefully adjust the pH of the mixture to 4-5 by adding 6 M HCl. A precipitate will form.

-

Add chloroform (150 mL) and stir the biphasic mixture vigorously overnight.

-

Filter the resulting precipitate (inorganic salts) and wash it with a small amount of chloroform.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from acetone to afford (R)-N-benzylproline as a white solid. A typical yield is around 60-70%. [6]

Protocol 2: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| (R)-N-Benzylproline | 1.2 | 205.25 | 5.0 g |

| Thionyl Chloride (SOCl₂) | 1.3 | 118.97 | 3.8 g |

| 2-Aminobenzophenone | 1.0 | 197.24 | 4.0 g |

| Acetonitrile | - | - | 100 mL |

| N,N-Dimethylformamide (DMF) | Catalytic | - | ~0.2 mL |

Procedure:

-

In a dry 250 mL three-neck flask under a nitrogen atmosphere, suspend (R)-N-benzylproline (5.0 g) in anhydrous acetonitrile (80 mL).

-

Add a catalytic amount of DMF (~0.2 mL).

-

Cool the suspension to -10°C in an ice-salt bath.

-

Add thionyl chloride (3.8 g) dropwise over 20 minutes, ensuring the temperature does not rise above -5°C.

-

Stir the mixture at -10°C for 1-2 hours. The suspension should become a clear solution as the acid chloride forms.

-

In a separate flask, dissolve 2-aminobenzophenone (4.0 g) in anhydrous acetonitrile (20 mL).

-

Add the 2-aminobenzophenone solution dropwise to the cold acid chloride solution over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the title compound as a colorless solid. Yields are reported in the range of 74-85%. [7]

Product Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

-

Mass Spectrometry: To verify the molecular weight (C₂₅H₂₄N₂O₂, MW = 384.47 g/mol ). [8]* HPLC: To determine the enantiomeric and chemical purity.

-

X-ray Crystallography: Provides unambiguous confirmation of the structure and its absolute stereochemistry. The crystal structure of this compound has been reported, confirming the (R) configuration and revealing details about its solid-state conformation, including an intramolecular hydrogen bond. [3][4][9]

Conclusion

The synthesis of this compound is a robust and well-documented process that provides access to a valuable chiral auxiliary. While the pathway is conceptually simple, success hinges on the careful execution of the amide coupling step, which requires the activation of a sterically encumbered carboxylic acid to react with a poorly nucleophilic amine. The use of a thionyl chloride-mediated acid chloride formation under controlled, low-temperature conditions provides a reliable and high-yielding route to this important chemical entity. This guide offers researchers a detailed framework for understanding and implementing this synthesis in a laboratory setting.

References

-

Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2478. Available at: [Link]

-

ResearchGate. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Retrieved from [Link]

- Google Patents. (2008). EP1918276A1 - Production method of optically active 2-[ (n-benzylprolyl) amino ] benzophenone compound.

-

Belokon, Y. N., et al. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Synthesis, 2007(15), 2349-2364. Available at: [Link]

-

ResearchGate. (2014). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Alkylation of N-benzylproline esters 1 and 3. Retrieved from [Link]

-

Ueki, H., Ellis, T. K., Martin, C. H., Boettiger, T. U., Bolene, S. B., & Soloshonok, V. A. (2003). Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids. The Journal of Organic Chemistry, 68(18), 7104–7107. Available at: [Link]

-

PubChem. (n.d.). N-Benzyl-L-proline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sci-Hub. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Retrieved from [Link]

- Google Patents. (1988). SU1384580A1 - Method of producing (s)-2-n-(nъ-benzylprolyl) aminobenzophenones.

-

National Center for Biotechnology Information. (2019). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Catalysis, 9(10), 9674-9680. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry, 82(24), 13549-13555. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 7. EP1918276A1 - Production method of optically active 2- [ (N-Benzylprolyl) Amino ] Benzophenone compound - Google Patents [patents.google.com]

- 8. This compound | C25H24N2O2 | CID 980838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sci-hub.ru [sci-hub.ru]

physicochemical properties of (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

An In-Depth Technical Guide to the Physicochemical Properties of (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Establishing a Physicochemical Foundation for Drug Discovery

In the landscape of modern drug discovery, a molecule's therapeutic potential is inextricably linked to its fundamental physicochemical properties. These characteristics—spanning solubility, stability, and solid-state structure—govern a compound's journey through biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed examination of this compound, a chiral molecule with significant applications in pharmaceutical research and development.[1][2] By synthesizing available data with field-proven methodologies, this document serves as a technical resource designed to empower scientists to leverage a comprehensive understanding of this compound's physicochemical profile in their research endeavors.

Molecular Identity and Structural Architecture

The precise identification and structural characterization of a chemical entity are the cornerstones of its scientific evaluation. This section outlines the core identifiers and the three-dimensional structure of this compound.

Core Chemical Identifiers

-

IUPAC Name: (2R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide[3]

-

Common Synonyms: (R)-N-(2-Benzoylphenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide, (R)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide[2][3]

Solid-State Conformation: Insights from Single-Crystal X-Ray Analysis

The definitive three-dimensional structure of this compound in its solid state has been elucidated through single-crystal X-ray diffraction, providing critical insights into its molecular conformation and stereochemistry.[4][5]

The crystal structure reveals an orthorhombic system.[4][5] A notable feature is the significant dihedral angle of 59.10 (6)° between the two benzene rings of the benzophenone fragment, a conformation driven by steric hindrance from the adjacent benzyl group.[4][5][6] The molecule's overall conformation is further stabilized by an intramolecular, bifurcated N—H⋯(O,N) hydrogen bond, resulting in the formation of S(6) and S(5) rings.[4][6] This analysis unequivocally confirms the absolute configuration of the chiral center in the pyrrolidine ring as 'R'.[4][5]

Table 1: Summary of Crystallographic Data and Structure Refinement Details [4][5]

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₅H₂₄N₂O₂ |

| Formula Weight | 384.46 |

| Temperature | 293 K |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.4036 (7) Åb = 11.2215 (8) Åc = 21.4182 (12) Å |

| Cell Volume | 2019.8 (2) ų |

| Calculated Density | 1.264 Mg/m³ |

| Final R Index [I>2σ(I)] | R1 = 0.034 |

Core Physicochemical Characteristics

These properties are fundamental to predicting the compound's behavior in both in vitro and in vivo systems, as well as for guiding formulation strategies.

Physical State and Properties

The macroscopic and chiroptical properties of the compound are summarized below.

Table 2: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | White or slightly yellow crystalline powder | [1] |

| Melting Point | 101 - 105 °C | [1][2] |

| Optical Rotation | [α]²⁰D = 137 - 142° (c=1 in Methanol) | [1][2] |

| Purity (by HPLC) | ≥ 98% |[1][2] |

Computationally Derived Descriptors for Drug Development

In silico models offer valuable predictions of a molecule's physicochemical properties, which are instrumental in the early phases of drug discovery for assessing potential ADME profiles.

Table 3: Computed Physicochemical Properties (Source: PubChem) [3]

| Property | Predicted Value | Implication in Drug Development |

|---|---|---|

| XLogP3 | 5.1 | Indicates high lipophilicity, suggesting low aqueous solubility and potential for membrane permeability. |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 2 | Affects solubility and the formation of hydrogen bonds with biological targets. |

| Rotatable Bond Count | 5 | Relates to conformational flexibility and binding entropy. |

| Topological Polar Surface Area | 49.4 Ų | Suggests good potential for oral bioavailability. |

Solubility and Ionization Constant (pKa): Critical Uncharacterized Properties

To date, experimentally determined aqueous solubility and pKa values for this compound are not available in the public domain. The high calculated XLogP3 value strongly suggests that the compound will exhibit low solubility in aqueous media.[3] The experimental determination of these parameters is a high-priority task for its continued development.

The OECD Guideline 105 (Shake-Flask Method) is the universally accepted standard for determining the aqueous solubility of a compound. This method involves agitating an excess of the solid compound in a solvent at a constant temperature until equilibrium is achieved, followed by quantification of the dissolved solute.

Caption: Standard workflow for shake-flask solubility measurement.

Determining the ionization constant(s) is crucial for understanding a compound's charge state at different physiological pH values. Potentiometric titration is a highly accurate method for this purpose.

Caption: Workflow for determining pKa via potentiometric titration.

Spectroscopic and Spectrometric Fingerprinting

A complete spectroscopic dataset is essential for routine identification, quality control, and structural verification in solution. While comprehensive public spectra are not available, the expected characteristics can be inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required to confirm the molecular structure's proton and carbon framework in solution. Advanced 2D NMR experiments (e.g., COSY, HSQC) would be necessary to assign all signals definitively.

-

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups. Expected characteristic absorption bands include the N-H stretch (amide, ~3300 cm⁻¹), C=O stretches (ketone, ~1680 cm⁻¹; amide, ~1650 cm⁻¹), and aromatic/aliphatic C-H stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition by providing an accurate mass measurement. The expected monoisotopic mass is 384.183778013 Da.[3]

Significance in Pharmaceutical and Chemical Research

This compound is a valuable chiral building block for the synthesis of complex bioactive molecules.[1] It has been identified as a key intermediate for potential therapeutic agents, particularly in the areas of analgesics and anti-inflammatory drugs.[1][2] The stereospecificity of the molecule makes it a powerful tool in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds, which is often critical for therapeutic efficacy and safety.[2] The physicochemical data detailed in this guide are foundational for advancing its application, from informing formulation development to enabling a deeper understanding of its structure-activity relationships.[1][2]

References

-

Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2478. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Full-text available via ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, E67, o2478. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C25H24N2O2 | CID 980838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sci-hub.ru [sci-hub.ru]

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral molecule featuring a proline-derived scaffold, a structure of significant interest in medicinal chemistry.[1] While primarily documented as a versatile synthetic intermediate in the development of pharmaceuticals, particularly analgesics and anti-inflammatory agents, a comprehensive elucidation of its intrinsic mechanism of action is not extensively reported in public literature.[2][3] This guide synthesizes the available structural and application-based knowledge of the title compound with the broader pharmacological context of pyrrolidine-2-carboxamide derivatives to propose a putative mechanistic framework and outline a robust experimental strategy for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.

Introduction: The Pyrrolidine-2-Carboxamide Scaffold

The pyrrolidine ring, a core component of the amino acid proline, provides a rigid and stereochemically defined scaffold that is invaluable in drug design.[1][4] This constrained cyclic structure allows for the precise spatial orientation of substituent groups, facilitating high-affinity interactions with biological targets. The pyrrolidine-2-carboxamide moiety, in particular, has been identified as a key pharmacophore in a diverse array of biologically active agents, from anticancer to antitubercular drugs.[1][5] The versatility of this scaffold underscores the potential for its derivatives, including this compound, to exhibit significant and specific biological effects.

Structural Analysis of this compound

The molecular structure of this compound, with the chemical formula C₂₅H₂₄N₂O₂, has been confirmed by single-crystal X-ray diffraction.[6][7]

Key Structural Features:

-

(R)-Configuration: The stereochemistry at the C2 position of the pyrrolidine ring is fixed in the (R)-configuration. This is critical, as stereoisomers often exhibit profoundly different biological activities.

-

Benzoylphenyl Group: This bulky, aromatic substituent is a key feature that likely governs the compound's interactions with target proteins. The dihedral angle between the two benzene rings of the benzophenone moiety is approximately 59.10°.[6][7][8]

-

N-Benzyl Group: The benzyl group attached to the pyrrolidine nitrogen contributes to the overall lipophilicity and steric profile of the molecule.

-

Intramolecular Hydrogen Bonding: The structure is stabilized by an intramolecular, bifurcated N—H⋯(O,N) hydrogen bond, which helps to lock the overall conformation of the molecule.[6][7][8]

The combination of a chiral core, rigid conformation, and multiple aromatic systems suggests that this compound is well-suited for specific binding within protein pockets.

Inferred Biological Activity and Putative Mechanisms of Action

While direct studies on the mechanism of action of this compound are limited, its documented utility as an intermediate for analgesics and anti-inflammatory drugs provides a strong basis for inferring its potential biological targets.[2][3] Furthermore, the activities of structurally related pyrrolidine-carboxamide derivatives offer a compelling roadmap for mechanistic investigation.

Hypothesis 1: Modulation of Inflammatory Pathways

Given its application in the synthesis of anti-inflammatory agents, a primary hypothesis is that the compound modulates key targets in inflammatory signaling cascades.

-

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). The benzoylphenyl moiety bears some structural resemblance to moieties found in known COX inhibitors.

-

Pro-inflammatory Cytokine Pathways: The compound could interfere with the production or signaling of cytokines such as TNF-α, IL-1β, or IL-6.

-

Hypothesis 2: Interaction with Neurological Targets

Its role as a precursor for analgesics suggests potential interactions with targets in the central or peripheral nervous system involved in pain perception.[2][3]

-

Potential Targets:

-

Ion Channels: Voltage-gated sodium channels, calcium channels, or TRP channels are critical for neuronal excitability and pain signaling.

-

GPCRs: Opioid receptors or other G-protein coupled receptors involved in nociception could be modulated by this compound.

-

Hypothesis 3: Lessons from Related Pyrrolidine-Carboxamide Derivatives

Recent research on other pyrrolidine-carboxamide derivatives has revealed potent activity against well-defined molecular targets, suggesting additional avenues for investigation.

-

EGFR/CDK2 Inhibition: A novel series of pyrrolidine-carboxamide derivatives has demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are implicated in cancer.[9][10] While a direct anticancer role for the title compound is not reported, these findings highlight the potential for this scaffold to bind to kinase domains.

-

InhA Inhibition: Pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis.[1][5] This indicates that the scaffold can be adapted to target bacterial enzymes.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating, with each stage informing the next.

Tier 1: Initial Phenotypic Screening and Target Class Identification

The initial phase focuses on broad screening to identify the general biological effects of the compound.

Experimental Protocol: Cell-Based Viability and Inflammation Assays

-

Cell Line Selection:

-

RAW 264.7 murine macrophages (for inflammation).

-

HEK293 human embryonic kidney cells (for general cytotoxicity).

-

A panel of human cancer cell lines (e.g., A549, MCF-7) to test the EGFR/CDK2 inhibition hypothesis.[9]

-

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

MTT/MTS Assay for Cell Viability:

-

Plate cells in 96-well plates at an appropriate density.

-

After 24 hours, treat with a serial dilution of the compound (e.g., 0.1 µM to 100 µM).

-

Incubate for 48-72 hours.

-

Add MTT or MTS reagent and measure absorbance to determine cell viability (IC50).

-

-

LPS-Induced Inflammation Assay (RAW 264.7 cells):

-

Pre-treat cells with the compound for 1 hour.

-

Stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect supernatant and measure nitric oxide (NO) production using the Griess assay.

-

Measure pro-inflammatory cytokine (TNF-α, IL-6) levels using ELISA.

-

-

Data Analysis: Calculate IC50 values for cytotoxicity and inhibition of inflammatory markers.

Causality and Interpretation: If the compound shows low cytotoxicity but potent inhibition of inflammatory markers, it suggests a specific anti-inflammatory mechanism rather than a general toxic effect. Significant activity against cancer cell lines would warrant further investigation into kinase inhibition.

Diagram: Tier 1 Experimental Workflow

Caption: Tier 1 Workflow for initial screening.

Tier 2: Target Deconvolution and Validation

Based on the results of Tier 1, this phase aims to identify specific molecular targets.

Experimental Protocol: Affinity-Based and Functional Assays

-

Kinase Profiling (if anticancer activity is observed):

-

Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega) for screening against a broad panel of human kinases. This will rapidly identify potential kinase targets.

-

-

COX Enzyme Inhibition Assay (if anti-inflammatory activity is observed):

-

Use commercially available COX-1/COX-2 inhibitor screening kits (e.g., from Cayman Chemical).

-

Determine IC50 values for both isoforms to assess potency and selectivity.

-

-

Affinity Chromatography/Pulldown Assay:

-

Synthesize a derivative of the compound with a linker arm suitable for immobilization on beads (e.g., NHS-activated sepharose).

-

Incubate the beads with cell lysate from a responsive cell line.

-

Wash away non-specific binders.

-

Elute bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

-

Target Validation with Surface Plasmon Resonance (SPR):

-

Immobilize a purified candidate target protein (identified from previous steps) on an SPR sensor chip.

-

Flow solutions of the compound over the chip at various concentrations.

-

Measure the binding kinetics (kon, koff) and calculate the dissociation constant (KD) to quantify binding affinity.

-

Causality and Interpretation: A high-affinity interaction (low KD value) in SPR with a target identified through profiling or pulldown assays provides strong evidence of a direct binding interaction.

Diagram: Target Identification Pathways

Caption: Tier 2 Workflow for target deconvolution.

Conclusion and Future Directions

This compound is a compound with significant potential, stemming from its structurally robust and versatile pyrrolidine-2-carboxamide core. While its current role is primarily that of a synthetic intermediate, the pharmacological activities of related compounds suggest that it may possess a valuable intrinsic mechanism of action.[1][2][3] The proposed experimental workflow provides a clear and logical path for researchers to systematically elucidate this mechanism, starting from broad phenotypic effects and culminating in the identification and validation of specific molecular targets. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

-

Title: New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors Source: Chemical Biology & Drug Design URL: [Link]

-

Title: New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors Source: ResearchGate URL: [Link]

-

Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: (PDF) (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Source: ResearchGate URL: [Link]

-

Title: (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Source: Sci-Hub URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sci-hub.ru [sci-hub.ru]

- 9. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Profile of (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a chiral pyrrolidine derivative, stands as a molecule of significant interest within the landscape of medicinal chemistry and pharmaceutical development. While direct and extensive biological activity data for this specific enantiomer remains to be fully elucidated in publicly accessible literature, its structural motifs are prevalent in a variety of biologically active compounds. This technical guide provides a comprehensive analysis of its chemical properties, its established role as a synthetic intermediate, and a detailed exploration of its potential biological activities based on robust structure-activity relationship (SAR) studies of analogous compounds. We will delve into the prospective analgesic, anti-inflammatory, and neuroprotective roles of this molecule, providing a scientific rationale for its consideration in drug discovery pipelines. This document is intended to serve as a foundational resource for researchers, offering both a summary of current knowledge and a forward-looking perspective on the investigational avenues for this promising chemical entity.

Chemical Identity and Physicochemical Properties

This compound is a well-defined organic molecule with the following key identifiers and properties:

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄N₂O₂ | [1] |

| Molecular Weight | 384.5 g/mol | [1] |

| CAS Number | 105024-93-9 | [1] |

| IUPAC Name | (2R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | [1] |

| Chirality | (R)-enantiomer | [2] |

| Appearance | Colorless blocks (crystallized from hexane/CH₂Cl₂) | [2] |

The molecular structure, confirmed by single-crystal X-ray diffraction, reveals a distinct three-dimensional conformation.[2][3] The dihedral angle between the two benzene rings of the benzophenone moiety is 59.10 (6)°.[2] An intramolecular, bifurcated N—H⋯(O,N) hydrogen bond contributes to the molecule's overall conformation.[2]

Caption: 2D representation of this compound.

Established Role as a Synthetic Intermediate

A primary and well-documented application of this compound is its use as a chiral auxiliary and a key intermediate in the synthesis of more complex molecules.[4][5] Its rigid, chiral scaffold makes it an invaluable tool in asymmetric synthesis, enabling the stereoselective creation of new chemical entities.

This compound is frequently utilized in the following areas of pharmaceutical development:

-

Synthesis of Novel Analgesics and Anti-inflammatory Drugs: The benzophenone and N-benzylpyrrolidine moieties are present in various compounds with analgesic and anti-inflammatory properties. This makes the title compound a valuable starting material for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-modulating agents.[4][5][6]

-

Neuroscience Research: It serves as a building block for molecules targeting the central nervous system (CNS). These molecules are often investigated for their potential to treat chronic pain, depression, and other neurological disorders.[5]

Putative Biological Activities and Mechanistic Insights

While direct experimental data on the biological activity of this compound is not extensively available, the structural components of the molecule are strongly associated with several pharmacological effects. The following sections explore the potential biological activities based on the analysis of structurally related compounds.

Potential Analgesic and Anti-inflammatory Activity

The core structure of the title compound, a carboxamide derivative, is a common feature in many known analgesic and anti-inflammatory agents.

-

Rationale from Analogous Compounds:

-

Studies on various N-benzylpyrrolidine and carboxamide derivatives have demonstrated significant analgesic and anti-inflammatory effects in preclinical models.[6] For instance, a series of novel pyrrolidine derivatives were synthesized and showed promising in vivo analgesic and anti-inflammatory activity, with some compounds exhibiting efficacy comparable to standard drugs.[6]

-

The mechanism of action for many of these related compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[6] Molecular docking studies on these analogs have shown favorable binding interactions with the active sites of COX-1 and COX-2.[6]

-

Caption: Putative mechanism of anti-inflammatory action via COX inhibition.

Potential Neuroprotective Activity

The N-benzylpyrrolidine scaffold is a key feature in many compounds designed to have neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

-

Rationale from Analogous Compounds:

-

A study on N-benzylpyrrolidine derivatives demonstrated that certain compounds exhibited balanced inhibition of cholinesterases (AChE and BChE) and BACE-1, enzymes implicated in the pathology of Alzheimer's disease.[7][8]

-

These related compounds also showed the ability to disrupt the aggregation of amyloid-β (Aβ) peptides and protect neuronal cells from Aβ-induced toxicity.[7][8] In vivo studies in animal models of amnesia and cognitive dysfunction further supported their neuroprotective potential.[7][8]

-

Caption: Potential multitargeted neuroprotective mechanisms.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, the following established protocols, based on methodologies used for structurally similar compounds, are recommended.

In Vitro COX Inhibition Assay

This protocol is adapted from studies evaluating the anti-inflammatory potential of novel synthetic compounds.

Objective: To determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain commercially available ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.

-

Incubation: Pre-incubate the enzyme with the buffer and test compound at room temperature for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Reaction Termination: After a defined incubation period (e.g., 2 minutes) at 37°C, terminate the reaction by adding a solution of HCl.

-

Quantification: Quantify the production of prostaglandin E₂ (PGE₂) using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This is a standard in vivo model for screening peripheral analgesic activity.

Objective: To evaluate the analgesic effect of the test compound in a mouse model of visceral pain.

Methodology:

-

Animal Model: Use male Swiss albino mice, fasted overnight with free access to water.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard analgesic (e.g., diclofenac sodium).

-

Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of protection against writhing for each dose of the test compound compared to the control group.

In Vitro Neuroprotection Assay (Aβ-Induced Toxicity)

This assay assesses the ability of a compound to protect neuronal cells from amyloid-beta-induced cell death.

Objective: To determine the neuroprotective effect of the test compound against Aβ-induced toxicity in a neuronal cell line.

Methodology:

-

Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.

-

Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

-

Induction of Toxicity: Add aggregated Aβ peptide (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) to the cell culture to induce toxicity.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the Aβ-treated control and express the results as a percentage of the untreated control.

Conclusion and Future Directions

This compound is a molecule with a well-established profile as a versatile synthetic intermediate in pharmaceutical research. While direct evidence of its biological activity is currently limited, a comprehensive analysis of its structural analogs strongly suggests its potential as a lead compound for the development of novel analgesic, anti-inflammatory, and neuroprotective agents.

The true therapeutic potential of this compound can only be unlocked through rigorous biological evaluation. The experimental protocols detailed in this guide provide a clear roadmap for such investigations. Future research should focus on:

-

Systematic in vitro screening: To identify specific molecular targets (e.g., enzymes, receptors) and quantify the compound's potency and selectivity.

-

In vivo efficacy studies: To validate the in vitro findings in relevant animal models of pain, inflammation, and neurodegeneration.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the compound and its suitability for further development.

By pursuing these avenues of research, the scientific community can fully elucidate the biological activity of this compound and potentially translate its promising chemical structure into a novel therapeutic agent.

References

-

Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Results in Pharma Sciences, 13, 100302. [Link][6]

-

Choubey, P. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721. [Link][7]

-

ResearchGate. (2020). Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease | Request PDF. [Link][8]

-

Nayab, S., Lee, H. I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2478. [Link][2]

-

ResearchGate. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. [Link][3]

Sources

- 1. This compound | C25H24N2O2 | CID 980838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Applications of (R)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide

Introduction

(R)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide, a chiral derivative of the amino acid proline, is a molecule of significant interest in the fields of asymmetric synthesis and medicinal chemistry. Its rigid pyrrolidine framework, coupled with the stereogenic center at the C2 position, makes it a powerful tool for controlling the stereochemical outcome of chemical reactions. This guide provides a comprehensive overview of its molecular structure, synthesis, and key applications, with a particular focus on its role as a chiral auxiliary and an organocatalyst. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Molecular Structure and Physicochemical Properties

The molecular structure of (R)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide is characterized by a central (R)-prolinamide core. A benzyl group is attached to the proline nitrogen, and the amide nitrogen is substituted with a 2-benzoylphenyl group.

Caption: 2D representation of (R)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide.

X-ray crystallography studies have confirmed the absolute (R)-configuration at the α-carbon of the proline ring.[1] A key structural feature is the presence of an intramolecular, bifurcated hydrogen bond between the amide proton (N-H) and both the benzophenone's carbonyl oxygen and the proline's tertiary amine nitrogen.[1] This hydrogen bonding network creates a rigid, well-defined conformation, which is crucial for its effectiveness in stereoselective transformations. The dihedral angle between the two benzene rings of the benzophenone moiety is approximately 59.10°.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | [2] |

| CAS Number | 105024-93-9 | [3] |

| Molecular Formula | C₂₅H₂₄N₂O₂ | [3] |

| Molecular Weight | 384.48 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 101 - 105 °C | [3] |

| Optical Rotation | [α]²⁰_D = +137° to +142° (c=1 in MeOH) | [3] |

Synthesis of (R)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide

Caption: General synthetic workflow for (R)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide.

Experimental Protocol (Illustrative)

Part 1: Synthesis of (R)-1-Benzylproline

-

To a solution of (R)-proline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Acidify the filtrate with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield (R)-1-benzylproline.

Part 2: Synthesis of (R)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide

-

Dissolve (R)-1-benzylproline (1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 2-aminobenzophenone (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Disclaimer: This is an illustrative protocol based on general chemical principles. Researchers should consult peer-reviewed literature for validated and optimized procedures.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons: Multiple signals in the range of δ 7.0-8.0 ppm. - Benzyl CH₂: A pair of doublets (diastereotopic protons) around δ 3.5-4.5 ppm. - Proline α-H: A multiplet around δ 3.5-4.0 ppm. - Proline ring CH₂: Multiple multiplets in the range of δ 1.5-2.5 ppm. - Amide N-H: A broad singlet in the downfield region, potentially exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl carbons (amide and ketone): Signals in the range of δ 165-200 ppm. - Aromatic carbons: Multiple signals in the range of δ 120-140 ppm. - Benzyl CH₂: A signal around δ 50-60 ppm. - Proline α-C: A signal around δ 60-70 ppm. - Proline ring CH₂: Signals in the range of δ 20-50 ppm. |

| FT-IR (cm⁻¹) | - N-H stretch (amide): ~3300-3400 cm⁻¹. - C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹. - C=O stretch (ketone): ~1660-1680 cm⁻¹. - C=O stretch (amide I): ~1630-1660 cm⁻¹. - N-H bend (amide II): ~1510-1550 cm⁻¹. |

| Mass Spec. | - [M+H]⁺: Expected at m/z 385.19. - [M+Na]⁺: Expected at m/z 407.17. |

Applications in Asymmetric Synthesis and Organocatalysis

The primary utility of (R)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide stems from its chiral nature, making it a valuable tool in asymmetric synthesis, both as a chiral auxiliary and as an organocatalyst.

Chiral Auxiliary for Asymmetric Amino Acid Synthesis

The enantiomer of the title compound, (S)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide, is a well-established chiral auxiliary for the synthesis of optically active amino acids.[4] The (R)-enantiomer can be similarly employed for the synthesis of D-amino acids or for achieving the opposite stereochemical outcome in asymmetric reactions.

The general strategy involves the formation of a Schiff base between the chiral auxiliary and an amino acid, followed by the formation of a nickel(II) complex. This complex creates a rigid, sterically defined environment around the α-carbon of the amino acid, allowing for highly diastereoselective reactions such as alkylation. Subsequent hydrolysis removes the chiral auxiliary, which can often be recovered and reused, to yield the enantiomerically enriched amino acid.[5]

Caption: Proposed catalytic cycle for the prolinamide-catalyzed aldol reaction.

The steric bulk of the benzyl and benzoylphenyl groups, along with the rigid conformation of the molecule, contributes to the creation of a well-defined chiral pocket that effectively shields one face of the enamine, leading to high levels of asymmetric induction.

Potential Applications in Drug Discovery and Development

While concrete examples in the peer-reviewed literature are scarce, commercial suppliers of (R)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide frequently highlight its potential as a key intermediate in the synthesis of novel pharmaceuticals, particularly analgesics and anti-inflammatory agents. [3]The rationale for this application lies in the prevalence of chiral proline-containing scaffolds in a wide range of biologically active molecules. By providing a stereochemically defined building block, this compound can facilitate the synthesis of enantiomerically pure drug candidates, which is often a critical requirement for optimal efficacy and reduced side effects.

Furthermore, its utility in neuroscience research is also noted, where it may be used in the investigation of pain pathways and other neurological mechanisms. [3]The ability to synthesize novel, chiral molecules using this auxiliary could lead to the discovery of new therapeutic agents for a variety of conditions.

Conclusion

(R)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide is a multifaceted chiral molecule with significant applications in modern organic synthesis. Its well-defined three-dimensional structure, confirmed by X-ray crystallography, underpins its effectiveness as both a chiral auxiliary and an organocatalyst. While its direct application in the synthesis of marketed drugs is not yet widely documented, its proven utility in the stereoselective synthesis of amino acids and in catalyzing fundamental bond-forming reactions makes it an invaluable tool for researchers in academia and the pharmaceutical industry. Future research will likely continue to expand the scope of its applications, further solidifying its role in the development of complex, enantiomerically pure molecules.

References

- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

-

Gryko, D. (2012). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules, 17(9), 10359-10377. [Link]

- Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.

- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

-

Tang, Z., Jiang, F., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link]

-

Wang, J., Lin, D., Zhou, S., Ding, X., Soloshonok, V. A., & Liu, H. (2011). A General and Practical Method for the Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Application to the Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 76(2), 684–687. [Link]

- De, B. B., & Thomas, N. R. (1997). Optimisation of the retroracemisation procedure for α-amino acids using (S)-2-[(N-alkylprolyl)amino]benzophenones, recyclable chiral auxiliaries. Tetrahedron: Asymmetry, 8(16), 2687-2699.

-

Soloshonok, V. A., & Han, J. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(18), 4176. [Link]

- Tararov, V. I., Savel'eva, T. F., Kuznetsov, N. Y., Ikonnikov, N. S., Orlova, S. A., Belokon, Y. N., & North, M. (1997). Synthesis of both enantiomers of β,β-diphenyl-α-alanine (Dip) from glycine using (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone as a reusable chiral auxiliary. Tetrahedron: Asymmetry, 8(1), 79-83.

-

Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2478. [Link]

- Tararov, V. I., Savel'eva, T. F., Kuznetsov, N. Y., Ikonnikov, N. S., Orlova, S. A., Belokon, Y. N., & North, M. (1997). Synthesis of both enantiomers of β,β-diphenyl-α-alanine (Dip) from glycine using (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone as a reusable chiral auxiliary. Tetrahedron: Asymmetry, 8(1), 79-83.

-

Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 9), o2478. [Link]

-

PubChem. (n.d.). (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. National Center for Biotechnology Information. [Link]

-

precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C25H24N2O2 | CID 980838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. sci-hub.st [sci-hub.st]

Unlocking Therapeutic Potential: A Technical Guide to (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and its Target Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide stands as a pivotal chiral building block in contemporary medicinal chemistry. While not an active therapeutic agent in itself, its unique stereochemistry and structural features make it a highly valuable starting point for the synthesis of a diverse range of bioactive molecules. This technical guide delves into the potential therapeutic targets of compounds derived from this versatile scaffold, focusing on its significant applications in the development of novel analgesics, anti-inflammatory agents, and neuroprotective drugs. By examining the established mechanisms of action of compounds incorporating the pyrrolidine-2-carboxamide and N-(2-benzoylphenyl) moieties, we can illuminate the landscape of therapeutic targets accessible through this important synthetic intermediate.

Introduction: The Strategic Importance of a Chiral Scaffold

In the intricate process of drug discovery and development, the identification and utilization of versatile chiral scaffolds are of paramount importance. This compound, a non-proteinogenic amino acid derivative, has emerged as a significant player in this arena.[1][2] Its rigid, chiral pyrrolidine ring and the presence of multiple functional groups provide a three-dimensional framework that can be strategically modified to achieve high-affinity and selective interactions with a variety of biological targets.[3] This compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the realms of pain management, inflammation, and neurological disorders.[4] The inherent chirality of the molecule is a critical feature, as the stereochemistry of a drug candidate often dictates its pharmacological activity and safety profile.[3]

This guide will explore the potential therapeutic targets of molecules synthesized from this scaffold, drawing on evidence from structurally related compounds and the known pharmacology of the drug classes for which it is a precursor.

Inferred Therapeutic Arenas and Potential Molecular Targets

The utility of this compound as a synthetic intermediate strongly suggests the therapeutic areas and, by extension, the molecular targets of the final drug compounds. The primary areas of application are in the development of analgesics, anti-inflammatory drugs, and neuroprotective agents.

Analgesic and Anti-inflammatory Agents: Targeting the Arachidonic Acid Cascade and Beyond

Inflammation and pain are complex physiological processes often mediated by the enzymatic products of the arachidonic acid cascade. Key enzymes in this pathway, cyclooxygenases (COX) and lipoxygenases (LOX), are well-established targets for anti-inflammatory and analgesic drugs.

-

Cyclooxygenase (COX) Inhibition: The pyrrolidine scaffold is a common feature in the design of novel COX inhibitors.[5] Studies have shown that derivatives of pyrrolidine-2,5-dione can act as dual inhibitors of COX-1/COX-2 and 5-LOX, offering a promising avenue for the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects.[5] The N-(2-benzoylphenyl) moiety, with its diaryl-like structure, can be envisioned to occupy the hydrophobic channel of the COX active site, a key interaction for many selective COX-2 inhibitors.[6]

-

COX-1: Constitutively expressed in most tissues, involved in housekeeping functions such as gastric cytoprotection and platelet aggregation.

-

COX-2: Inducible enzyme upregulated during inflammation, responsible for the production of pro-inflammatory prostaglandins.

-

-

Opioid Receptors: The pyrrolidine ring has also been incorporated into ligands targeting opioid receptors, which are central to pain modulation.[7] Research has demonstrated that specific substitutions on the pyrrolidine scaffold can lead to potent and selective ligands for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[7][8] The development of novel opioid receptor ligands is a critical area of research aimed at producing potent analgesics with reduced side effect profiles, such as respiratory depression and dependence.[9]

Neuroprotective Agents: A Multifaceted Approach to Neuronal Preservation

The structural motifs present in this compound are also found in compounds with neuroprotective properties. This suggests that derivatives of this scaffold could modulate a variety of targets implicated in neurodegenerative diseases and acute neuronal injury.

-

N-Methyl-D-Aspartate (NMDA) Receptors: The pyrrolidine ring is a key structural element in a number of NMDA receptor antagonists.[3] Overactivation of NMDA receptors is a major contributor to excitotoxicity, a common pathway of neuronal death in stroke and other neurological disorders. Compounds containing the pyrrolidine scaffold have been shown to act as antagonists at the glycine co-agonist site of the NMDA receptor.[3]

-

Voltage-Gated Sodium Channels (VGSCs): Blockade of voltage-gated sodium channels is a validated strategy for neuroprotection and for the treatment of epilepsy and neuropathic pain.[10] While direct evidence for the N-(2-benzoylphenyl) moiety in VGSC blockers is less established, the overall lipophilic and aromatic nature of the scaffold is consistent with the structural requirements for interaction with these channels.[11]

-

Antioxidant Pathways: The pyrrolidine scaffold has been incorporated into molecules with significant antioxidant activity.[12] Oxidative stress is a key pathological feature of many neurodegenerative diseases. Compounds that can scavenge free radicals or modulate antioxidant enzymes have the potential to be effective neuroprotective agents.[2]

Structure-Activity Relationship (SAR) Insights and the Importance of Chirality

The (R)-configuration of the chiral center in this compound is crucial. The spatial arrangement of the substituents on the pyrrolidine ring dictates how a derivative will interact with the binding site of its target protein. Even subtle changes in stereochemistry can lead to a complete loss of activity or a switch in pharmacological profile (e.g., from agonist to antagonist).

The benzyl group on the pyrrolidine nitrogen and the benzoylphenyl group on the amide nitrogen provide key points for chemical modification. Altering the electronic and steric properties of these aromatic rings can fine-tune the potency and selectivity of the resulting compounds for their respective targets. For example, in the context of opioid receptor ligands, substitutions on the benzyl ring have been shown to significantly impact binding affinity.[8]

Experimental Workflows for Target Identification and Validation

For researchers utilizing this compound as a starting material, a systematic approach to target identification and validation is essential.

In Silico and In Vitro Screening

A logical first step involves computational modeling and in vitro screening to narrow down the list of potential targets.

-

Molecular Docking: Docking studies can be performed to predict the binding modes and affinities of novel derivatives against a panel of known therapeutic targets, such as COX-1/2, opioid receptors, NMDA receptors, and VGSCs.

-

High-Throughput Screening (HTS): Synthesized compounds can be screened against a broad panel of enzymes and receptors using HTS assays to identify initial hits.

In Vitro Target Validation Assays

Once a potential target is identified, a series of in vitro assays are required to confirm the interaction and elucidate the mechanism of action.

Table 1: Exemplary In Vitro Assays for Target Validation

| Potential Target Class | Primary Assay | Secondary Assay | Endpoint Measured |

| Cyclooxygenases (COX) | COX Inhibitor Screening Assay (Colorimetric or Fluorometric) | Western Blot for COX-2 expression | Inhibition of prostaglandin synthesis, protein levels |

| Opioid Receptors | Radioligand Binding Assay (e.g., [³H]-DAMGO for µ-opioid) | cAMP Accumulation Assay | Receptor affinity (Ki), functional activity (EC₅₀/IC₅₀) |

| NMDA Receptors | Electrophysiology (Patch-Clamp) on cultured neurons or oocytes | Calcium Imaging | Modulation of ion channel currents, changes in intracellular calcium |

| Voltage-Gated Sodium Channels | Electrophysiology (Patch-Clamp) | Membrane Potential-Sensitive Dye Assay | Blockade of sodium currents, changes in membrane potential |

Cellular and In Vivo Models

Following in vitro validation, the therapeutic potential of lead compounds must be assessed in more complex biological systems.

-

Cell-Based Assays: Utilize cell lines or primary cell cultures to assess the compound's effect on cellular pathways downstream of the target. For example, measuring the production of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages for anti-inflammatory compounds.

-

Animal Models of Disease: In vivo studies in relevant animal models are crucial to evaluate efficacy and safety. For instance, the carrageenan-induced paw edema model for inflammation, the hot plate test for analgesia, or the middle cerebral artery occlusion (MCAO) model for ischemic stroke.

Signaling Pathways and Experimental Workflow Diagrams

To visualize the potential mechanisms of action, the following diagrams illustrate key signaling pathways and a general experimental workflow.

Caption: Potential inhibition of the arachidonic acid cascade.

Caption: Postulated neuroprotection via NMDA receptor antagonism.

Caption: General experimental workflow for drug discovery.

Conclusion and Future Directions

This compound is a chiral scaffold of significant strategic value in drug discovery. While direct therapeutic targets for the compound itself are not established, its role as a key intermediate in the synthesis of analgesics, anti-inflammatory agents, and neuroprotective drugs provides a clear roadmap for identifying the potential molecular targets of its derivatives. These likely include enzymes of the arachidonic acid cascade (COX and LOX), opioid receptors, NMDA receptors, and voltage-gated ion channels.

Future research in this area should focus on the synthesis of focused libraries of compounds derived from this scaffold and their systematic evaluation against these and other relevant biological targets. The elucidation of detailed structure-activity relationships will be critical in optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates. The versatility of this chiral building block ensures its continued importance in the quest for novel and improved therapeutics for a range of human diseases.

References

-

Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Scaffold. ACS Chemical Neuroscience. [Link]

-

Tailoring the substitution pattern of Pyrrolidine-2,5-dione for discovery of new structural template for dual COX/LOX inhibition. PubMed. [Link]

-

New scaffolds in the development of mu opioid-receptor ligands. ChEMBL. [Link]

-

Pyrrolidine-2,4-diones with affinity to the N-methyl-D-aspartate (glycine site) receptor, Part II. 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes as NMDA receptor antagonists. PubMed. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

(2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. National Center for Biotechnology Information. [Link]

-

Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. ResearchGate. [Link]

-

Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. National Institutes of Health. [Link]

-

Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition. PubMed. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. PubMed Central. [Link]

-

Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. [Link]

-

Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Wiley Online Library. [Link]

-

Analgesic Opioid Ligand Discovery Based on Nonmorphinan Scaffolds Derived from Natural Sources. PubMed. [Link]

-

This compound. PubChem. [Link]

-

Voltage gated sodium channels as drug discovery targets. PubMed Central. [Link]

-

Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. PubMed. [Link]

-

Blockers of Voltage-Gated Sodium Channels for the Treatment of Central Nervous System Diseases. PubMed. [Link]

-

Voltage-gated sodium channels (NaV). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

- Soft anticholinergic esters.

-

This compound. precisionFDA. [Link]

-

(2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine-2,4-diones with affinity to the N-methyl-D-aspartate (glycine site) receptor, Part II. 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes as NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Tailoring the substitution pattern of Pyrrolidine-2,5-dione for discovery of new structural template for dual COX/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Document: New scaffolds in the development of mu opioid-receptor ligands. (CHEMBL1136435) - ChEMBL [ebi.ac.uk]

- 9. Analgesic Opioid Ligand Discovery Based on Nonmorphinan Scaffolds Derived from Natural Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blockers of voltage-gated sodium channels for the treatment of central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: A Cornerstone Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Quest for Chirality in Drug Discovery

In the landscape of modern drug development, the stereochemistry of a molecule is paramount. The specific three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inert or even harmful compound. This has driven a continuous search for robust and efficient methods to control chirality during synthesis. (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a proline-derived chiral auxiliary, has emerged as a pivotal tool in this endeavor. Its unique structural features and predictable stereochemical control have made it a valuable asset in the asymmetric synthesis of non-proteinogenic α-amino acids, which are crucial building blocks for novel therapeutics. This guide provides an in-depth exploration of the discovery, history, synthesis, and application of this remarkable chiral auxiliary, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context: A Tale of Asymmetric Amino Acid Synthesis

The development of this compound is intrinsically linked to the broader field of asymmetric amino acid synthesis. The need for enantiomerically pure α-amino acids, particularly those not found in nature, spurred the development of various synthetic strategies. One of the most successful approaches has been the use of chiral auxiliaries—molecules that are temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction, and are subsequently removed.

The synthesis of both the (S) and (R) enantiomers of N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide was first reported by Tararov, Belokon, and Sagyan in 1997 . Their work, published in Tetrahedron: Asymmetry, laid the foundation for the use of this compound as a chiral auxiliary. The design of this molecule is a testament to rational chemical design. The rigid pyrrolidine ring, derived from the naturally occurring amino acid proline, provides a defined stereochemical environment. The bulky benzoylphenyl and benzyl groups create significant steric hindrance, which effectively shields one face of a coordinated prochiral substrate, allowing for highly selective chemical transformations.